[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid
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Overview
Description
2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid is a complex organic compound with the molecular formula C12H15N3O4. It is known for its unique structure, which includes both amino and carboxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid typically involves the condensation of 4-aminophenylacetic acid with other reactants under controlled conditions. One common method includes the reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by further reactions to introduce the additional functional groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino groups into corresponding oxides.
Reduction: Reduction reactions can be used to convert nitro groups into amino groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or iron powder.
Substituting agents: Such as halogens or alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while reduction may yield primary amines .
Scientific Research Applications
2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical agents.
Industry: Used in the production of various chemical products and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound may also interact with cellular receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylacetic acid: A simpler analog with similar functional groups but lacking the additional complexity of 2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid.
2-Aminophenylacetic acid: Another related compound with similar properties but different structural features.
Uniqueness
What sets 2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid apart is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs .
Properties
CAS No. |
61039-51-8 |
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Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H15N3O4/c13-8-4-2-1-3-7(8)10(16)5-9(14)12(19)15-6-11(17)18/h1-4,9H,5-6,13-14H2,(H,15,19)(H,17,18) |
InChI Key |
AUMZFKZZSNUKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)NCC(=O)O)N)N |
Origin of Product |
United States |
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